3-Amino-rifamycin S

Catalog No.
S12813598
CAS No.
M.F
C37H46N2O12
M. Wt
710.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-rifamycin S

Product Name

3-Amino-rifamycin S

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

Molecular Formula

C37H46N2O12

Molecular Weight

710.8 g/mol

InChI

InChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10-,14-13-,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1

InChI Key

SMPJCQGFZSDIHE-OOGPBZIISA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)\C

3-Amino-rifamycin S is a synthetic derivative of rifamycin, a class of antibiotics known for their efficacy against bacterial infections, particularly tuberculosis. This compound features an amino group at the 3-position of the rifamycin S structure, which enhances its biological activity and alters its pharmacological properties. The molecular formula for 3-amino-rifamycin S is C₃₃H₃₆N₄O₉, and its structure includes a naphthalenic chromophore characteristic of rifamycins, which is crucial for its antibiotic action.

The primary chemical reaction involved in the synthesis of 3-amino-rifamycin S is the nucleophilic substitution of the bromo group in 3-bromo-rifamycin S with an ammonia-methanol solution. This reaction typically proceeds under mild conditions and yields high purity and yield rates, often exceeding 80% . The reaction can be summarized as follows:

  • Dissolution: 3-bromo-rifamycin S is dissolved in a suitable solvent (e.g., ether or alcohol).
  • Nucleophilic Attack: An ammonia-methanol solution is added to the reaction mixture.
  • Crystallization: The product is crystallized from the reaction mixture after completion.
  • Filtration and Drying: The final product is filtered and dried to obtain pure 3-amino-rifamycin S.

3-Amino-rifamycin S exhibits significant antibacterial activity, primarily through the inhibition of bacterial DNA-dependent RNA polymerase. This mechanism disrupts RNA synthesis in bacteria, making it effective against various strains, including those resistant to other antibiotics. The compound's unique structure allows it to maintain efficacy while potentially reducing resistance development compared to other rifamycins .

The synthesis of 3-amino-rifamycin S can be achieved through several methods, with one notable approach involving the following steps:

  • Starting Material: Use of 3-bromo-rifamycin S as a precursor.
  • Solvent Selection: Dissolve the precursor in a solvent such as tetrahydrofuran or alcohol.
  • Reaction Conditions: Introduce an ammonia-methanol solution under controlled conditions (temperature and pressure) for a specified duration (typically 1-5 hours).
  • Purification: After reaction completion, crystallization followed by filtration yields the final product with high purity (over 98.5%) .

3-Amino-rifamycin S has potential applications in:

  • Antibiotic Development: As a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Research: In studies focusing on antibiotic resistance mechanisms and the development of combination therapies.
  • Pharmaceutical Formulations: As an intermediate in synthesizing other rifamycin derivatives that may enhance therapeutic efficacy.

Studies on 3-amino-rifamycin S have indicated its interactions with various biological targets, particularly bacterial RNA polymerase. Its binding affinity and inhibitory effects have been characterized through kinetic studies, revealing insights into how structural modifications influence its pharmacodynamics compared to other rifamycins . Additionally, research into its interactions with metal ions suggests that these may facilitate or enhance its biological activity.

Several compounds are structurally similar to 3-amino-rifamycin S, each exhibiting unique properties:

Compound NameStructure SimilarityBiological ActivityUnique Features
RifampinHighBroad-spectrum antibioticFirst-line treatment for tuberculosis
RifabutinModerateEffective against mycobacteriaUsed in HIV-associated tuberculosis
RifapentineModerateLong-acting antibacterialExtended dosing intervals
Rifamycin SVHighStrong RNA polymerase inhibitorPrecursor to other rifamycins

3-Amino-rifamycin S stands out due to its enhanced solubility and potential reduced resistance profile compared to its counterparts, making it a promising candidate for further development in antibiotic therapies.

3-Amino-5-hydroxybenzoic acid serves as the essential starter unit for the biosynthesis of ansamycin antibiotics, including the precursor compounds that lead to 3-Amino-rifamycin S formation [10] [11]. This aromatic precursor is synthesized through a novel variant of the shikimate pathway known as the aminoshikimate pathway, which represents a critical branch point in secondary metabolite biosynthesis [10] [30]. The aminoshikimate pathway differs fundamentally from the canonical shikimate pathway through the early introduction of nitrogen derived from glutamine, creating nitrogen-containing intermediates that ultimately yield 3-Amino-5-hydroxybenzoic acid [30] [33].

The biosynthetic route to 3-Amino-5-hydroxybenzoic acid begins with the formation of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate, which serves as the aminoshikimate pathway equivalent of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate in the classical shikimate pathway [10] [30]. This amino-containing intermediate undergoes sequential transformations through 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid before final aromatization to 3-Amino-5-hydroxybenzoic acid [11] [30]. The pathway requires seven distinct genes in Amycolatopsis mediterranei: rifG, rifH, rifI, rifJ, rifK, rifL, rifM, and rifN, which encode the enzymatic machinery necessary for complete 3-Amino-5-hydroxybenzoic acid biosynthesis [12] [30].

The precursor relationship between 3-Amino-5-hydroxybenzoic acid and ansamycin antibiotics involves the activation of this aromatic starter unit by a nonribosomal peptide synthetase-like loading domain [7] [20]. Following activation, 3-Amino-5-hydroxybenzoic acid becomes the foundation upon which the polyketide backbone is assembled through successive rounds of chain extension using acetate and propionate units [7] [21]. The unique structural features of 3-Amino-5-hydroxybenzoic acid, particularly its meta-substituted amino and hydroxyl groups, provide the chemical framework that eventually forms the characteristic mC7N unit found in rifamycin derivatives [10] [16].

Research findings demonstrate that 3-Amino-5-hydroxybenzoic acid cannot be replaced by other benzoic acid derivatives without significant loss of antibiotic activity [29]. Feeding experiments with 3-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid as alternative starter units resulted in the formation of desamino or 3-hydroxy analogs that lacked the full biological activity of native rifamycins [25]. These studies confirm the critical importance of the amino group at the 3-position for proper antibiotic function and establish 3-Amino-5-hydroxybenzoic acid as an irreplaceable component in ansamycin biosynthesis [29] [25].

Pathway ComponentSubstrateProductKey Features
Initial precursorUDP-glucose3-amino-3-deoxy-UDP-glucoseNitrogen introduction from glutamine
Intermediate formationKanosamine-6-phosphateiminoE4PTransketolase-mediated transformation
Cyclization stepaminoDAHPaminoDHQParallel to shikimate pathway
Dehydration stepaminoDHQaminoDHSMaintains amino functionality
Final aromatizationaminoDHS3-Amino-5-hydroxybenzoic acidPyridoxal phosphate-dependent

Genetic Organization of Rifamycin Gene Clusters in Amycolatopsis mediterranei

The rifamycin biosynthetic gene cluster in Amycolatopsis mediterranei represents one of the most extensively characterized secondary metabolite gene clusters, spanning approximately 95 kilobases and containing 34 genes essential for rifamycin production [12] [37]. This cluster exhibits the typical organization found in actinomycete secondary metabolite gene clusters, with genes grouped according to their functional roles in biosynthesis, regulation, resistance, and export [34] [37]. The cluster's organization reflects the complex biochemical transformations required to synthesize rifamycin compounds from simple precursor molecules [12] [34].

The 3-Amino-5-hydroxybenzoic acid biosynthetic genes occupy a distinct region within the cluster and include rifG, rifH, rifI, rifJ, rifK, rifL, rifM, and rifN [12] [30]. These genes are arranged in a manner that facilitates coordinated expression and efficient metabolic flux through the aminoshikimate pathway [30] [33]. The rifK gene, encoding 3-Amino-5-hydroxybenzoic acid synthase, serves as a central organizing element within this subcluster and has been used as a molecular probe for identifying related biosynthetic clusters in other microorganisms [11] [32].

The polyketide synthase genes rifA through rifE are positioned downstream of the 3-Amino-5-hydroxybenzoic acid biosynthetic genes and encode the five large multifunctional proteins that comprise the rifamycin polyketide synthase system [21] [22]. Each of these genes corresponds to specific modules within the polyketide synthase, with rifA containing the loading domain and first extension module, while rifB through rifE encode subsequent extension modules that progressively build the polyketide backbone [21] [23]. The rifF gene, located immediately downstream of rifE, encodes the amide synthase responsible for cyclizing the linear polyketide intermediate to form the characteristic ansamycin macrocycle [17] [18].

Post-polyketide synthase modification genes are distributed throughout the cluster and include rif-orf5, rif-orf19, rif15, and rif16, which encode enzymes responsible for the complex tailoring reactions that convert early rifamycin intermediates into mature antibiotic compounds [15] [24] [27]. The rif-orf19 gene encodes a 3-(3-hydroxyphenyl)propionate hydroxylase-like protein essential for naphthalene ring formation during polyketide assembly [27] [22]. The rif15 and rif16 genes encode a two-subunit transketolase and cytochrome P450 enzyme, respectively, that catalyze the final transformations leading to rifamycin B formation [15] [38].

Regulatory elements within the cluster include the rifZ gene, which encodes a pathway-specific activator that controls transcription of the entire rifamycin biosynthetic gene cluster [36]. The rifZ promoter region contains binding sites for the global nitrogen regulator GlnR, which directly activates rifZ expression in response to nitrogen availability [36]. Additionally, the rifK gene possesses its own promoter that responds to both RifZ and GlnR, ensuring adequate 3-Amino-5-hydroxybenzoic acid production to support rifamycin biosynthesis [36].

Gene Cluster RegionKey GenesSize (kb)Primary Function
3-Amino-5-hydroxybenzoic acid biosynthesisrifG, rifH, rifI, rifJ, rifK, rifL, rifM, rifN~15Starter unit synthesis
Polyketide synthaserifA, rifB, rifC, rifD, rifE, rifF~25Backbone assembly and cyclization
Post-polyketide synthase modificationrif-orf5, rif-orf19, rif15, rif16, rif20~20Tailoring and maturation
RegulationrifZ, regulatory elements~5Transcriptional control
Resistance and exportMultiple genes~15Self-protection and secretion

Enzymatic Mechanisms of 3-Amino-5-hydroxybenzoic acid Synthase and Modular Polyketide Synthase Systems

3-Amino-5-hydroxybenzoic acid synthase, encoded by the rifK gene, represents a unique pyridoxal 5'-phosphate-dependent enzyme that catalyzes the terminal aromatization step in 3-Amino-5-hydroxybenzoic acid biosynthesis [13] [14] [29]. The enzyme functions as a homodimer with each subunit containing one molecule of pyridoxal 5'-phosphate covalently linked to lysine-188 through an internal aldimine linkage [13] [14]. Structural studies reveal that the enzyme adopts a fold similar to the aspartate aminotransferase family, with a large domain containing a seven-stranded beta-sheet surrounded by alpha-helices and a smaller domain consisting of a four-stranded antiparallel beta-sheet and four alpha-helices [13] [14].

The catalytic mechanism of 3-Amino-5-hydroxybenzoic acid synthase involves the formation of a Schiff base between the substrate 5-deoxy-5-amino-3-dehydroshikimic acid and the enzyme-bound pyridoxal 5'-phosphate [29] [32]. This interaction facilitates both alpha,beta-dehydration and stereospecific 1,4-enolization of the substrate, ultimately leading to the aromatization that produces 3-Amino-5-hydroxybenzoic acid [29] [32]. The enzyme exhibits remarkable substrate specificity and cannot utilize alternative substrates such as 5-deoxy-5-aminodehydroquinate, 5-deoxy-5-aminoshikimate, or classical shikimate pathway intermediates [32] [29].

Remarkably, 3-Amino-5-hydroxybenzoic acid synthase exhibits dual catalytic functions within the aminoshikimate pathway [11] [30]. In addition to its primary role in aromatization, the enzyme forms a complex with the oxidoreductase RifL to catalyze the transamination of UDP-3-keto-D-glucose at the beginning of the pathway [11] [30]. This transamination reaction introduces nitrogen from glutamine into the pathway and represents a critical branch point that distinguishes aminoshikimate biosynthesis from the canonical shikimate pathway [30] [33].

The rifamycin modular polyketide synthase system represents a highly sophisticated biosynthetic apparatus consisting of five large multifunctional proteins that collectively contain ten extension modules [21] [22]. Each module contains a minimal set of domains including ketosynthase, acyltransferase, and acyl carrier protein domains, with additional modifying domains such as ketoreductases and dehydratases present in specific modules [21] [23]. The ketosynthase domains exhibit the highest degree of conservation among all constituent domains, sharing 86-90% similarity between themselves and 78-85% similarity with other polyketide synthases [21] [23].

The acyltransferase domains within the rifamycin polyketide synthase display substrate specificity that determines the incorporation of either malonyl-coenzyme A or methylmalonyl-coenzyme A extender units [21] [23]. Specifically, the acyltransferase domains in module 2 of RifA and module 9 of RifE are specific for malonyl-coenzyme A, incorporating acetate units, while the remaining eight modules specify methylmalonyl-coenzyme A, incorporating propionate units [21] [23]. This alternating pattern of extender unit incorporation generates the characteristic substitution pattern observed in the rifamycin polyketide backbone [22] [23].

The polyketide synthase operates through a processive mechanism whereby the growing polyketide chain is sequentially passed from one module to the next [17] [18]. Evidence for this processive assembly comes from studies of polyketide synthase mutants that accumulate linear intermediates ranging from tetraketides to decaketides [17] [25]. These intermediates reveal that naphthalene ring formation occurs during polyketide assembly, specifically at the tetraketide stage, rather than as a post-polyketide synthase modification [17] [25].

Enzyme ComponentDomain ArchitectureExtender UnitKey Modifications
RifA Loading DomainSUL-ACP3-Amino-5-hydroxybenzoic acidStarter unit activation
RifA Module 1KS-AT-ACPMethylmalonyl-CoAChain initiation
RifB Module 2KS-AT-ACPMalonyl-CoAAcetate incorporation
RifB Module 3KS-AT-KR-ACPMethylmalonyl-CoAKetoreduction
RifC Module 4KS-AT-DH-KR-ACPMethylmalonyl-CoADehydration, ketoreduction, ring formation
RifC Module 5KS-AT-KR-ACPMethylmalonyl-CoAKetoreduction
RifD Module 6KS-AT-KR-ACPMethylmalonyl-CoAKetoreduction
RifE Module 7KS-AT-KR-ACPMethylmalonyl-CoAKetoreduction
RifE Module 8KS-AT-DH-KR-ACPMethylmalonyl-CoADehydration, ketoreduction
RifE Module 9KS-AT-DH-KR-ACPMalonyl-CoADehydration, ketoreduction

Post-Polyketide Synthase Modification Enzymes in 3-Amino-rifamycin S Maturation

The maturation of 3-Amino-rifamycin S requires a complex series of post-polyketide synthase modifications catalyzed by specialized tailoring enzymes that transform the initial macrocyclic product into bioactive rifamycin derivatives [5] [24] [38]. These modifications include oxidative cyclization, hydroxylation, dehydrogenation, and complex rearrangement reactions that generate the structural diversity observed among different rifamycin compounds [5] [24] [27]. The post-polyketide synthase modification pathway represents one of the most intricate tailoring systems known in natural product biosynthesis [38] [24].

The initial post-polyketide synthase product, proansamycin X, undergoes dehydrogenation at C-8 and hydroxylation at C-34 to produce rifamycin W [5] [27]. The dehydrogenation reaction is catalyzed by specialized dehydrogenases that convert the 8-hydroxy-7,8-dihydronaphthoquinone structure to an 8-hydroxynaphthoquinone [24] [25]. Research findings indicate that this aromatization involves the combined action of two dehydrogenases, RifS and RifT, which work sequentially to achieve complete naphthalene ring aromatization [24].

The conversion of rifamycin W to subsequent rifamycin derivatives involves the action of Rif5, a cytochrome P450 monooxygenase that converts the delta-12,29 olefinic bond into a ketal moiety [5] [27]. This transformation represents a critical branch point in rifamycin biosynthesis, as it determines whether the pathway proceeds toward rifamycin B formation or alternative rifamycin derivatives [5] [15]. The Rif5-catalyzed reaction requires molecular oxygen and NADPH as cofactors and proceeds through a complex mechanism involving oxidative cleavage followed by ketal formation [27] [5].

The final steps in 3-Amino-rifamycin S maturation involve the sequential action of Rif15 and Rif16, which catalyze the conversion of rifamycin SV to rifamycin B through rifamycin L as an intermediate [15] [38]. Rif15 functions as a two-subunit transketolase that mediates a unique C-O bond formation reaction using pyruvate as a co-substrate [15] [38]. This reaction represents an unusual application of transketolase chemistry in natural product biosynthesis and involves both normal C-C bond formation and complex bond rearrangements [38] [15].

Rif16, a cytochrome P450 enzyme, catalyzes the final ester-to-ether transformation that converts rifamycin L to rifamycin B [15] [38]. This reaction represents an atypical P450 transformation that involves internal rearrangement rather than typical hydroxylation chemistry [38] [15]. The Rif16-catalyzed reaction requires ferredoxin and ferredoxin reductase as electron transfer partners and proceeds through a mechanism that involves complex bond rearrangements within the ansa chain [38] [15].

Additional post-polyketide synthase modifications include acetylation reactions catalyzed by Rif20, which transfers acetyl groups from acetyl-coenzyme A to specific hydroxyl groups within the rifamycin structure [5]. These acetylation reactions can occur at multiple positions and contribute to the structural diversity observed among different rifamycin derivatives [5]. The timing and specificity of these acetylation reactions are controlled by the relative expression levels of different acetyltransferases and the availability of acetyl-coenzyme A precursors [5].

The post-polyketide synthase modification pathway also includes quality control mechanisms that ensure proper folding and maturation of rifamycin intermediates [25]. Type II thioesterases encoded within the gene cluster may function to remove incorrectly assembled or damaged intermediates from the biosynthetic pathway [25]. These editing functions help maintain the fidelity of rifamycin biosynthesis and prevent the accumulation of aberrant products that could interfere with normal cellular metabolism [25].

EnzymeTypeSubstrateProductCofactor Requirements
RifFAmide synthaseLinear undecaketideProansamycin XATP
Rif-Orf19HydroxylasePKS-bound tetraketideNaphthoquinone intermediateNADPH, O2
Rif5Cytochrome P450Rifamycin WRifamycin intermediatesNADPH, O2
Rif15TransketolaseRifamycin S + pyruvateRifamycin LTPP, Mg2+
Rif16Cytochrome P450Rifamycin LRifamycin BNADPH, O2, ferredoxin
Rif20AcetyltransferaseRifamycin intermediateAcetylated rifamycinAcetyl-CoA

3-Amino-rifamycin S exhibits its antibacterial activity through specific binding to bacterial DNA-dependent RNA polymerase, following the established mechanism shared by rifamycin derivatives. The compound binds to a distinct pocket within the beta subunit of RNA polymerase, positioned approximately 12 angstroms from the active site [1]. This binding site is located deep within the DNA/RNA channel, where the inhibitor acts through a steric-occlusion mechanism to prevent RNA synthesis beyond 2-3 nucleotides in length [2] [1].

The molecular interaction involves the formation of a stable drug-enzyme complex with high binding affinity. Rifamycin derivatives demonstrate binding constants in the range of 10^-9 M at physiological temperature [3], indicating exceptionally strong association with the target enzyme. The binding occurs without requiring the sigma subunit, as the inhibitor interacts directly with the core RNA polymerase [4].

The critical pharmacophore of 3-Amino-rifamycin S includes four essential oxygen atoms (O1, O8, O9, and O11) that form hydrogen bonds with the enzyme [5]. These oxygens must maintain proper spatial arrangement to ensure effective binding to the RNA polymerase active site. The amino substitution at the C3 position enhances biological activity while potentially altering the pharmacological properties compared to the parent rifamycin S compound .

Upon binding, the inhibitor blocks the path of the elongating RNA transcript, physically preventing the formation of phosphodiester bonds beyond the initial transcription stages [2]. The mechanism involves direct steric hindrance rather than allosteric modulation, as demonstrated by studies showing that rifamycins do not affect the binding affinity of magnesium ions to the RNA polymerase active center [2].

Comparative Binding Affinities Across Rifamycin Derivatives

The binding affinities of various rifamycin derivatives demonstrate significant variation based on structural modifications, particularly at the C3 and C25 positions. Rifampicin, the most clinically studied rifamycin, exhibits high-affinity binding with dissociation constants in the nanomolar range [7]. In comparative studies, different rifamycin derivatives show distinct binding profiles to both bacterial RNA polymerase and resistance enzymes.

3-Amino-rifamycin S, with its molecular formula C37H46N2O12 and molecular weight of 710.77 g/mol [8] [9], represents a structurally simplified derivative compared to rifampicin (C43H58N4O12, 822.94 g/mol). The amino group substitution at C3 position enhances biological activity through modified electronic properties and potentially improved binding characteristics .

Rifabutin demonstrates modified binding affinity due to its bulky 8-isobutyl-1,4,8-triazaspiro[4.5]dec-1-ene substituent at C3, which influences both the spatial and chemical properties of the molecule [7]. The spiro center introduces additional chirality and affects electron density distribution within the ring system, ultimately impacting binding kinetics with RNA polymerase.

Studies involving C25-modified rifamycin derivatives reveal that structural modifications can significantly alter binding properties to resistance enzymes. For example, rifampicin shows binding affinity to ADP-ribosyltransferase in the nanomolar range (290 ± 20 nM), while other derivatives like compound 5j demonstrate reduced susceptibility to enzymatic modification through altered binding profiles [7].

The comparative analysis reveals that binding affinity is influenced by multiple factors including steric hindrance, electronic effects, and conformational flexibility. These variations in binding characteristics directly correlate with antimicrobial potency and resistance profiles observed in clinical applications.

Steric and Electronic Effects of C-3 Amino Substitution

The introduction of an amino group at the C3 position of rifamycin S creates significant steric and electronic modifications that influence the compound's pharmacological properties. The amino substitution alters the electron density distribution within the naphthoquinone chromophore system, which is crucial for antibiotic action . This modification affects the aromaticity and planarity of the π-system, potentially enhancing the binding complementarity with bacterial RNA polymerase.

Steric effects of the C3 amino substitution involve changes in the three-dimensional arrangement around the substitution site. Unlike bulkier substituents such as the morpholino group found in other derivatives, the amino group provides a relatively compact modification that maintains favorable spatial relationships with the RNA polymerase binding pocket [7]. The smaller size of the amino group compared to other C3 substituents may reduce steric conflicts that could otherwise interfere with binding.

Electronic effects of the amino substitution include alterations in charge distribution and hydrogen bonding capabilities. The amino group can participate in hydrogen bonding interactions, potentially forming additional contacts with amino acid residues in the RNA polymerase binding site [10]. The electron-donating nature of the amino group influences the electronic properties of the adjacent aromatic system, affecting the overall binding affinity and specificity.

The C3 amino substitution also impacts the stability of the compound against chemical modification. Derivatives with aromatic substituents at C3 have demonstrated improved stability against hydrolysis compared to parent compounds [11]. This enhanced stability may contribute to improved pharmacokinetic properties and reduced susceptibility to metabolic degradation.

Computational studies suggest that C3 modifications can influence the conformational flexibility of the ansa chain, which is essential for proper binding to RNA polymerase [5]. The amino substitution may help maintain the active conformation required for optimal interaction with the target enzyme while potentially reducing the energy required for conformational rearrangements during binding.

Resistance Mechanisms Involving RNA Polymerase Mutations

Bacterial resistance to 3-Amino-rifamycin S, like other rifamycin derivatives, occurs primarily through mutations in the rpoB gene encoding the beta subunit of RNA polymerase. These mutations affect the rifamycin binding site and reduce drug-target interactions through various molecular mechanisms. The most clinically significant mutations occur at specific positions within the beta subunit, with the S531L mutation accounting for approximately 42% of rifamycin-resistant clinical isolates [12] [13].

The S531L mutation causes resistance through disordering of the rifamycin binding interface, effectively reducing drug affinity without significantly altering RNA polymerase function in the absence of the antibiotic [14] [15]. This mutation represents a subtle structural change that specifically disrupts rifamycin binding while preserving essential enzyme activity. Upon rifampicin binding to the S531L mutant, the binding interface becomes disordered, substantially decreasing the stability of the drug-enzyme complex.

The H526Y mutation employs a different resistance mechanism by reshaping the rifamycin binding pocket and generating significant steric conflicts that essentially prevent drug binding [14] [15]. This mutation creates physical barriers that block rifamycin access to its binding site, representing a more dramatic structural alteration compared to the S531L change. The tyrosine substitution at position 526 fundamentally alters the geometry of the binding pocket, making it incompatible with rifamycin binding.

The D516V mutation demonstrates yet another resistance mechanism through alteration of the electrostatic surface properties of the binding pocket [14] [15]. While this mutation does not cause gross structural changes, it dramatically modifies the charge distribution within the binding site, resulting in decreased affinity for rifamycin derivatives. This electrostatic incompatibility reduces the favorable interactions between the drug and target enzyme.

Additional resistance mutations at positions H526D, H526R, and S522L contribute to varying degrees of rifamycin resistance through combinations of steric and electronic effects [12] [13]. These mutations collectively account for a significant proportion of clinical resistance cases and demonstrate the multiple pathways through which bacteria can evolve reduced susceptibility to rifamycin antibiotics.

XLogP3

3.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

710.30507491 g/mol

Monoisotopic Mass

710.30507491 g/mol

Heavy Atom Count

51

Dates

Last modified: 08-10-2024

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